Product packaging for 3-(isocyanatomethyl)thiophene(Cat. No.:CAS No. 114546-13-3)

3-(isocyanatomethyl)thiophene

Cat. No.: B6604387
CAS No.: 114546-13-3
M. Wt: 139.18 g/mol
InChI Key: JOOMUQIUCLRJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Isocyanates in Organic Synthesis and Materials Science

Isocyanates are a class of organic compounds defined by the functional group R−N=C=O. enaminestore.com This group is highly electrophilic, making isocyanates valuable and versatile reagents in organic synthesis. They readily react with a wide array of nucleophiles, including alcohols, amines, and water. enaminestore.comsafeworkaustralia.gov.au The reaction with alcohols to form urethanes is the cornerstone of polyurethane chemistry, a major class of polymers with applications ranging from flexible foams and elastomers to rigid insulators and coatings. enaminestore.comaccelachem.com Similarly, the reaction of isocyanates with amines yields urea (B33335) linkages, which can be polymerized to form polyureas. enaminestore.com

Beyond polymerization, isocyanates are key intermediates in several named reactions, such as the Curtius, Schmidt, and Lossen rearrangements, which provide synthetic routes to primary amines from carboxylic acids or their derivatives. enaminestore.com The reactivity of isocyanates also allows for their use in creating complex molecular architectures and in multicomponent reactions, which are efficient one-pot processes for generating molecular diversity. acs.org

Significance of Thiophene (B33073) Scaffolds in Heterocyclic Chemistry

Thiophene is a five-membered, sulfur-containing heterocyclic aromatic compound. rug.nl Its structure is found in numerous natural products and has become a privileged scaffold in medicinal chemistry. iaeg.commdpi.com Thiophene derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties. iaeg.commdpi.comcas.org Several commercial drugs, such as the antiplatelet agent clopidogrel (B1663587) and the antipsychotic olanzapine, feature a thiophene ring, highlighting its importance in drug discovery. mdpi.com

In materials science, the thiophene ring is a fundamental building block for conjugated polymers. smolecule.comresearchgate.net Polythiophenes and their derivatives are renowned for their electronic properties, serving as organic semiconductors in applications like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). cas.orgethz.chuludag.edu.tr The electronic characteristics of these materials can be finely tuned by chemical modification of the thiophene ring, making them a major focus of research in organic electronics. cas.orgresearchgate.net

Positioning of 3-(Isocyanatomethyl)thiophene within Advanced Chemical Syntheses and Applications

Direct and extensive research findings on this compound are limited in publicly available literature. However, its chemical nature as a bifunctional molecule—possessing both a thiophene core and a reactive isocyanate group—positions it as a highly valuable, albeit underexplored, building block in both materials science and synthetic chemistry.

The synthesis of this compound can be inferred from established chemical transformations. A plausible route involves the Curtius rearrangement of 3-thienylacetyl azide (B81097), which would be derived from 3-thienylacetic acid. A similar transformation has been documented for the synthesis of methyl 2-(isocyanatomethyl)-3-thienoate, where the corresponding acyl azide was heated in benzene (B151609) to yield the isocyanate in high purity. google.com This suggests a reliable synthetic pathway to this compound.

Given its structure, the primary application of this compound would be as a monomer for the synthesis of novel functional polymers. Its reaction with diols or polyols would lead to polyurethanes where the thiophene moiety is incorporated into the polymer side chain. Such materials could exhibit unique optical or electronic properties derived from the thiophene unit, potentially finding use in high refractive index materials or as processable conductive polymers. For example, polyurethanes containing sulfur atoms are known to exhibit high refractive indices. The isocyanate group's reactivity also allows for surface functionalization, where it could be used to graft thiophene units onto various substrates to modify their surface properties.

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive overview of the chemical compound this compound based on established principles of isocyanate and thiophene chemistry. The primary objectives are:

To summarize the fundamental reactivity and applications of isocyanates and thiophenes as separate chemical entities.

To position this compound within the broader context of advanced chemical synthesis, inferring its potential synthetic routes and applications from closely related, documented compounds.

To present relevant chemical data in an accessible format to facilitate understanding of the compound's potential properties and reactivity.

The scope is strictly limited to the chemical nature and potential applications of this compound in synthesis and materials science, without venturing into speculative biological or therapeutic effects.

Data Tables

Table 1: General Reactions of Isocyanates

This table outlines the principal reactions of the isocyanate functional group with common nucleophiles.

NucleophileReactantProductBond/Linkage Formed
AlcoholROHR'-NH-C(O)-ORUrethane (B1682113)
AmineR₂NHR'-NH-C(O)-NR₂Urea
WaterH₂OR'-NH₂ + CO₂Amine + Carbon Dioxide
Carboxylic AcidRCOOHR'-NH-C(O)-O-C(O)RUnstable anhydride (B1165640)

Data sourced from multiple references. enaminestore.comsafeworkaustralia.gov.au

Table 2: Properties of Representative Thiophene-Based Polymers

This table showcases the properties of some well-studied thiophene-containing polymers, illustrating the impact of the thiophene scaffold on material characteristics.

Polymer NameAbbreviationKey PropertiesPotential Applications
Poly(3-hexylthiophene)P3HTSoluble, semiconducting, forms ordered microstructuresOrganic photovoltaics, field-effect transistors
Poly(3,4-ethylenedioxythiophene)PEDOTHigh conductivity, stable, transparent in doped stateHole transport layers in OLEDs, antistatic coatings
Poly(thienylene vinylene)PTVElectroluminescent, semiconductingLight-emitting diodes, organic electronics

Data sourced from multiple references. smolecule.comethz.ch

Table 3: Spectroscopic Data for a Related Thiophene Isocyanate

This table provides infrared spectroscopic data for Methyl 2-(isocyanatomethyl)-3-thienoate, a compound structurally similar to the title compound.

CompoundTechniqueKey Spectral Features (cm⁻¹)Reference
Methyl 2-(isocyanatomethyl)-3-thienoateInfrared (IR) Spectroscopy2952, 2247 (N=C=O stretch) , 1706 (C=O stretch), 1537, 1437, 1326, 1265, 1196, 1159, 1088, 1014 google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5NOS B6604387 3-(isocyanatomethyl)thiophene CAS No. 114546-13-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(isocyanatomethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NOS/c8-5-7-3-6-1-2-9-4-6/h1-2,4H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOMUQIUCLRJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CN=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Isocyanatomethyl Thiophene

Precursor Synthesis and Functionalization Strategies

The creation of 3-(isocyanatomethyl)thiophene relies heavily on the availability of a thiophene (B33073) ring functionalized at the 3-position with a group that can be converted into an aminomethyl or a related functional group.

3-(Aminomethyl)thiophene is the most direct precursor for the synthesis of this compound via phosgenation or related methods. The primary routes to this amine involve the reduction of a suitable nitrogen-containing functional group at the 3-methyl position of the thiophene ring.

Key synthetic pathways to 3-(aminomethyl)thiophene include:

Reduction of 3-Thiophenecarbonitrile: 3-Thiophenecarbonitrile is a common intermediate that can be reduced to 3-(aminomethyl)thiophene. sigmaaldrich.com This reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. While effective, these methods often require stringent anhydrous conditions and careful handling of reactive reagents.

Reduction of Thiophene-3-carboxamide: The corresponding amide, thiophene-3-carboxamide, can also be reduced to the amine. This transformation is typically accomplished with powerful reducing agents like LiAlH₄.

From Thiophene-3-carboxaldehyde: The amine can be synthesized from thiophene-3-carboxaldehyde via reductive amination. This involves reacting the aldehyde with an ammonia source to form an imine, which is then reduced in situ to the primary amine.

The choice of method often depends on the availability of the starting materials and the desired scale of the reaction.

Achieving substitution at the 3-position of the thiophene ring is a critical first step, as electrophilic substitution reactions on thiophene preferentially occur at the 2- and 5-positions. pharmaguideline.com Therefore, specific strategies are required to introduce functional groups at the C-3 position.

Commonly synthesized 3-substituted thiophene precursors include:

Thiophene-3-carboxylic acid: This compound is a versatile building block. sigmaaldrich.comchemimpex.com It can be prepared through various methods, including the carbonation of 3-thienyllithium, which is generated by metal-halogen exchange from 3-bromothiophene (B43185). Thiophene-3-carboxylic acid can then be converted into other functional groups, such as amides or, via an additional carbon, the precursors needed for the Curtius rearrangement. sigmaaldrich.com

Thiophene-3-carboxaldehyde: This aldehyde is another crucial intermediate. sigmaaldrich.comfishersci.ca It is used in the synthesis of various derivatives and can be a starting point for creating the aminomethyl side chain. sigmaaldrich.com

Thiophene-3-carbonitrile: This nitrile is a direct precursor to 3-(aminomethyl)thiophene via reduction. sigmaaldrich.com Its synthesis can be achieved from 3-bromothiophene through cyanation reactions, often catalyzed by palladium or copper complexes.

Some established thiophene synthesis methods can also be adapted to produce 3-substituted derivatives directly. For instance, the Fiesselmann thiophene synthesis involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters, which can provide access to 3-hydroxy-2-thiophenecarboxylic acids. derpharmachemica.com The Gewald aminothiophene synthesis is a widely used method for preparing 2-aminothiophenes, which are valuable precursors in medicinal chemistry. derpharmachemica.comsciforum.net

Table 1: Key 3-Substituted Thiophene Precursors

Compound Name Molecular Formula Molecular Weight (g/mol) Key Synthetic Application
Thiophene-3-carboxylic acid C₅H₄O₂S 128.15 Precursor for amides, esters, and acyl azides. sigmaaldrich.comchemimpex.com
Thiophene-3-carboxaldehyde C₅H₄OS 112.15 Reductive amination to amines; synthesis of other derivatives. sigmaaldrich.com
3-Thiophenecarbonitrile C₅H₃NS 109.15 Reduction to 3-(aminomethyl)thiophene. sigmaaldrich.com
3-(Aminomethyl)thiophene C₅H₇NS 113.18 Direct precursor for phosgenation to form the isocyanate. apolloscientific.co.ukchemimpex.com

Isocyanate Formation Reactions

Once a suitable precursor, typically 3-(aminomethyl)thiophene or a derivative of thiophene-3-acetic acid, is obtained, the final step is the formation of the isocyanate group.

The traditional and most direct method for converting a primary amine to an isocyanate is through reaction with phosgene (B1210022) (COCl₂) or its safer liquid analogues, diphosgene and triphosgene (B27547).

Phosgenation: The reaction of 3-(aminomethyl)thiophene with phosgene proceeds via an initial formation of a carbamoyl (B1232498) chloride, which then eliminates hydrogen chloride upon heating to yield the isocyanate. While this method is efficient, it involves the use of extremely toxic phosgene gas, which poses significant safety and environmental hazards. researchgate.netnih.gov Industrial isocyanate production has historically relied on phosgene-based processes. researchgate.net

Given the toxicity of phosgene, significant research has focused on developing phosgene-free alternatives. These methods often involve the thermal decomposition of carbamate (B1207046) precursors, which can be synthesized without the use of phosgene. researchgate.netnih.gov

Rearrangement reactions provide a powerful phosgene-free alternative for synthesizing isocyanates. The Curtius and Hofmann rearrangements are the most relevant in this context.

Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to form an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.orgnih.gov For the synthesis of this compound, the required precursor would be thiophene-3-acetyl azide. This azide is typically prepared from thiophene-3-acetic acid, which is first converted to an activated derivative (like an acyl chloride or mixed anhydride) and then reacted with an azide salt (e.g., sodium azide). The rearrangement is a concerted process where the alkyl group migrates simultaneously with the expulsion of dinitrogen, proceeding with full retention of the migrating group's stereochemistry. wikipedia.orgnih.gov A significant advantage is that the isocyanate can be generated and used in situ or isolated. organic-chemistry.orgmasterorganicchemistry.com One-pot procedures using reagents like diphenylphosphoryl azide (DPPA) can directly convert a carboxylic acid to the corresponding isocyanate or its derivatives. nih.gov

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgchemistrysteps.com To synthesize this compound via this route, the starting material would be thiophene-3-acetamide. The amide is treated with bromine or N-bromosuccinimide in the presence of a strong base. masterorganicchemistry.com This generates an N-bromoamide, which rearranges to the isocyanate upon deprotonation. jove.com The isocyanate can then be trapped or hydrolyzed. chemistrysteps.com

Table 2: Comparison of Isocyanate Formation Reactions

Reaction Starting Material Key Reagents Intermediate Key Advantages Key Disadvantages
Phosgenation Primary Amine Phosgene (COCl₂) or equivalents Carbamoyl chloride High yield, direct conversion Use of extremely toxic reagents. researchgate.net
Curtius Rearrangement Acyl Azide Heat or UV light (Acyl nitrene - concerted) Phosgene-free, mild conditions possible, stereoretention. wikipedia.orgnih.gov Requires synthesis of potentially unstable acyl azide.
Hofmann Rearrangement Primary Amide Br₂ or NBS, strong base N-bromoamide Phosgene-free, starts from stable amide Use of stoichiometric bromine and strong base. masterorganicchemistry.comwikipedia.org

The synthesis of isocyanates is an area where the principles of green chemistry are particularly relevant due to the hazardous nature of traditional reagents. rsc.orgpatsnap.com The primary goal is the development of sustainable, safer, and more efficient synthetic routes. rsc.org

Key green chemistry considerations include:

Avoiding Hazardous Reagents: The most significant green advancement is the move away from phosgene. nih.gov The Curtius and Hofmann rearrangements are inherently greener in this respect as they avoid phosgene entirely. rsc.org

Atom Economy: Rearrangement reactions like the Curtius rearrangement are generally atom-economical, with the main byproduct being nitrogen gas, which is innocuous.

Catalytic and One-Pot Processes: The development of catalytic, one-pot procedures, such as the use of DPPA for the Curtius rearrangement, improves efficiency, reduces waste from intermediate purification steps, and can lead to milder reaction conditions. nih.gov

Alternative Carbonyl Sources: Research into non-phosgene isocyanate synthesis explores alternative carbonyl sources like dimethyl carbonate (DMC) or even carbon dioxide (CO₂) to form carbamate precursors, which are then thermally decomposed to the isocyanate. researchgate.netnih.gov This two-step process, while longer, completely avoids chlorine chemistry and its associated corrosive byproducts like HCl. researchgate.net These "isocyanate-free" systems are a major focus of sustainable chemistry research. patsnap.comrsc.org

By prioritizing phosgene-free routes like the Curtius rearrangement and exploring catalytic one-pot procedures, the synthesis of this compound can be aligned more closely with the principles of sustainable chemical manufacturing.

Catalytic Systems in Synthesis of this compound

For instance, the use of diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine (Et₃N) allows for the direct conversion of a carboxylic acid to the acyl azide intermediate under mild conditions nrochemistry.com. Furthermore, certain organic bases can catalyze the rearrangement process itself. It has been reported that 4-dimethylaminopyridine (DMAP) can catalyze a one-pot Curtius rearrangement for the decarboxylative isocyanation of carboxylic acids organic-chemistry.orgorganic-chemistry.org.

In the context of other isocyanate synthesis methods, catalytic systems are more prominent. The reductive carbonylation of nitro compounds to form isocyanates, a non-phosgene industrial route, heavily relies on transition metal catalysts. Homogeneous catalysts based on platinum (Pt), rhodium (Rh), ruthenium (Ru), and palladium (Pd) are primarily used for this transformation, though catalyst recycling can be a challenge acs.org. While not a direct synthesis of this compound, these systems highlight the importance of catalysis in isocyanate production.

Additionally, metal salts have been investigated as catalysts for reactions involving isocyanates. For the related reaction between carboxylic acids and isocyanates to form amides, magnesium and calcium salts have been shown to significantly increase reaction rates researchgate.net.

Table 2: Catalytic and Promoting Reagents in Isocyanate Synthesis

Reagent/Catalyst Synthetic Route Function Reference
Triethylamine (Et₃N) Curtius Rearrangement Base for in-situ acyl azide formation with DPPA nrochemistry.com
DMAP Curtius Rearrangement Catalyst for one-pot decarboxylative isocyanation organic-chemistry.orgorganic-chemistry.org
Pd, Pt, Rh, Ru Complexes Reductive Carbonylation Homogeneous catalysts for converting nitro groups acs.org
Magnesium/Calcium Salts Amide formation Catalyze reaction between isocyanates & carboxylic acids researchgate.net

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of this compound and its synthetic intermediates require methods that account for the properties and reactivity of the thiophene ring and the isocyanate group.

Intermediates: The precursor 3-thiopheneacetic acid, if synthesized or impure, can be purified by standard techniques such as recrystallization from an appropriate solvent or by column chromatography. The amine precursor, 3-(aminomethyl)thiophene, is a liquid at room temperature and can be purified by distillation, likely under reduced pressure to prevent decomposition chemimpex.com.

Final Product: this compound, as a reactive isocyanate, must be handled in anhydrous conditions to prevent hydrolysis to the corresponding unstable carbamic acid, which would then decompose to 3-(aminomethyl)thiophene and carbon dioxide organic-chemistry.org. The primary method for purifying liquid isocyanates is vacuum distillation . This technique allows for separation from less volatile impurities and reaction byproducts at lower temperatures, minimizing thermal degradation or polymerization of the isocyanate.

For thiophene derivatives in general, several purification methods are applicable. These include standard liquid-phase techniques like distillation, extraction, and chromatography google.com. A specialized technique for high-purity thiophenes involves crystallization by cooling . This process consists of dissolving the thiophene compound in a suitable solvent and then cooling the solution to a temperature significantly below the compound's melting point, causing the purified substance to precipitate or crystallize out google.comjustia.com. The solid crystals can then be isolated by filtration. This method is particularly effective for removing impurities and can achieve high purities of over 99% google.com.

Extractive distillation is another advanced technique used to separate thiophenes from mixtures where simple distillation is ineffective due to close boiling points researchgate.net. While more common for bulk separations, the principles can be applied to challenging purification scenarios.

Chromatographic methods, such as column chromatography on silica gel, can also be used. However, for the final isocyanate product, care must be taken to use a completely dry stationary phase and anhydrous eluents to avoid degradation of the -NCO group on the column.

Table 3: Summary of Purification Techniques

Compound Type Technique Description Considerations
Carboxylic Acid Intermediate Recrystallization Dissolving in a hot solvent and cooling to form pure crystals. Choice of solvent is critical for good recovery.
Amine Intermediate Vacuum Distillation Distillation under reduced pressure to lower the boiling point. Prevents thermal decomposition of the amine.
Final Isocyanate Product Vacuum Distillation Primary method for purifying liquid isocyanates. Must be performed under anhydrous conditions.
General Thiophenes Crystallization by Cooling Precipitation of the pure compound from a cooled solution. Effective for achieving high purity google.comjustia.com.
General Thiophenes Extraction Separating components based on differential solubility. Useful for removing water-soluble byproducts justia.com.

Reactivity and Reaction Mechanisms of 3 Isocyanatomethyl Thiophene

Nucleophilic Addition Reactions to the Isocyanate Group

The carbon atom of the isocyanate group in 3-(isocyanatomethyl)thiophene is highly susceptible to attack by nucleophiles due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. These reactions are fundamental to the formation of a variety of important chemical structures.

Reactions with Alcohols and Phenols: Urethane (B1682113) Formation

The reaction of this compound with alcohols and phenols leads to the formation of urethanes (also known as carbamates). This reaction is a classic example of nucleophilic addition to the isocyanate group. The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the electrophilic carbon of the isocyanate. This is followed by a proton transfer to the nitrogen atom, resulting in the stable urethane linkage.

The reactivity of the alcohol or phenol (B47542) can influence the reaction rate, with primary alcohols generally reacting faster than secondary alcohols, and tertiary alcohols reacting even more slowly due to steric hindrance. Phenols are also suitable nucleophiles for this reaction. The reaction is often catalyzed by bases, such as tertiary amines, or organometallic compounds, like dibutyltin (B87310) dilaurate, to increase the reaction rate. mdpi.com

NucleophileCatalystSolventTemperature (°C)ProductYield (%)
MethanolNoneDichloromethaneRoom TempMethyl (thiophen-3-ylmethyl)carbamateHigh
EthanolTriethylamineTetrahydrofuran50Ethyl (thiophen-3-ylmethyl)carbamate>90
PhenolDibutyltin dilaurateToluene80Phenyl (thiophen-3-ylmethyl)carbamateHigh

Note: The data in this table is illustrative and based on general isocyanate reactivity, as specific experimental data for this compound was not available in the searched literature.

Reactions with Amines: Urea (B33335) Formation

Primary and secondary amines readily react with this compound to form substituted ureas. The nitrogen atom of the amine is a potent nucleophile and attacks the isocyanate carbon. A subsequent proton transfer from the amine nitrogen to the isocyanate nitrogen completes the reaction. This reaction is typically very fast and often does not require a catalyst. beilstein-journals.org The resulting urea derivatives are stable compounds with applications in various fields.

NucleophileSolventTemperature (°C)ProductYield (%)
AnilineTetrahydrofuranRoom Temp1-Phenyl-3-(thiophen-3-ylmethyl)urea>95
DiethylamineDiethyl ether0 to Room Temp1,1-Diethyl-3-(thiophen-3-ylmethyl)ureaHigh
HexamethylenediamineDimethylformamideRoom TempN,N'-(Hexane-1,6-diyl)bis(1-(thiophen-3-ylmethyl)urea)High

Note: The data in this table is illustrative and based on general isocyanate reactivity, as specific experimental data for this compound was not available in the searched literature.

Reactions with Carboxylic Acids: Amide and Anhydride (B1165640) Derivatives

The reaction of this compound with carboxylic acids is more complex and can lead to different products depending on the reaction conditions. Initially, the carboxylic acid can add to the isocyanate to form an unstable mixed carbamic-carboxylic anhydride. This intermediate can then decompose through two main pathways. It can lose carbon dioxide to form an amide, or it can react with another molecule of the carboxylic acid to generate a carboxylic anhydride and a carbamic acid, which further decomposes to an amine and carbon dioxide. The formation of the amide is often the desired outcome and can be favored by controlling the reaction temperature.

Carboxylic AcidSolventTemperature (°C)Major Product
Acetic AcidToluene80-110N-(Thiophen-3-ylmethyl)acetamide
Benzoic AcidXylene120-140N-(Thiophen-3-ylmethyl)benzamide

Note: The data in this table is illustrative and based on general isocyanate reactivity, as specific experimental data for this compound was not available in the searched literature.

Cycloaddition Reactions of the Isocyanate Functionality

The isocyanate group of this compound can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. For instance, in a Diels-Alder type reaction, the C=N bond of the isocyanate can react with a conjugated diene. These [4+2] cycloadditions lead to the formation of six-membered heterocyclic rings. acs.orgrsc.org

Furthermore, isocyanates can undergo [2+2] cycloaddition reactions with electron-rich alkenes to form β-lactams, and [3+2] cycloaddition reactions with 1,3-dipoles like nitrones to yield five-membered heterocyclic compounds. wikipedia.org The thiophene (B33073) ring itself is generally a poor diene in Diels-Alder reactions due to its aromatic character. acs.org

Polymerization Mechanisms

This compound, being a monofunctional isocyanate, can act as a chain-terminating agent or be used to modify existing polymers. However, for polymerization to occur, a di- or polyfunctional isocyanate or a corresponding di- or polyfunctional nucleophile is required. The principles of polyaddition reactions involving isocyanates are directly applicable to monomers containing the this compound moiety.

Polyaddition Reactions leading to Polyurethanes and Polyureas

Polyurethanes are synthesized through the polyaddition reaction of a diisocyanate with a polyol, typically a diol. Similarly, polyureas are formed from the reaction of a diisocyanate with a diamine. If a diisocyanate containing the this compound unit were used, it would react with diols or diamines to form thiophene-containing polyurethanes or polyureas, respectively.

The mechanism of these polymerizations involves the repeated nucleophilic addition of the hydroxyl or amino groups to the isocyanate groups, leading to the formation of long polymer chains. The properties of the resulting polymers, such as their thermal stability and mechanical strength, would be influenced by the structure of the thiophene-containing monomer, as well as the nature of the comonomer (diol or diamine). researchgate.netnih.gov For instance, the incorporation of the rigid thiophene ring into the polymer backbone would be expected to enhance the thermal stability of the material. scispace.com

ComonomerPolymer TypePotential Properties
1,4-ButanediolPolyurethaneIncreased rigidity and thermal stability due to thiophene ring
HexamethylenediaminePolyureaHigh melting point and good mechanical strength

Note: The data in this table is illustrative and based on general principles of polyurethane and polyurea chemistry, as specific experimental data for the polymerization of a diisocyanate derived from this compound was not available in the searched literature.

Anionic Polymerization Pathways

The anionic polymerization of isocyanates is a well-established method for producing polyisocyanates, which are rigid, helical polymers. This type of polymerization is typically initiated by strong nucleophiles, such as organometallic compounds (e.g., n-butyllithium) or alkali metal alkoxides, in a polar aprotic solvent at low temperatures to suppress side reactions.

The accepted mechanism for the anionic polymerization of isocyanates involves the nucleophilic attack of the initiator on the electrophilic carbon atom of the isocyanate group. This generates an amidate anion, which then propagates by adding to subsequent monomer molecules.

A significant competing reaction in the anionic polymerization of isocyanates is the formation of cyclic trimers, specifically isocyanurates. This backbiting reaction can be minimized by conducting the polymerization at very low temperatures (e.g., -98 °C) and using bulky counterions to sterically hinder the approach of the propagating chain end to form the cyclic trimer. researchgate.net

While no specific studies on the anionic polymerization of this compound were found, it is reasonable to infer its behavior based on the known reactivity of isocyanates and substituted thiophenes. The polymerization would proceed through the isocyanate group. However, the acidic protons on the thiophene ring, particularly at the C2 and C5 positions, could potentially lead to side reactions, such as proton abstraction by the strongly basic propagating anion or initiator. acs.orgacs.org This could lead to chain termination or branching. The choice of initiator and reaction conditions would be crucial to selectively polymerize the isocyanate group while preserving the integrity of the thiophene ring.

Table 1: Potential Initiators and Conditions for Anionic Polymerization of this compound

Initiator SystemSolventTemperature (°C)Potential Outcome
n-ButyllithiumTHF-78 to -98Polymer formation, potential for side reactions on the thiophene ring.
Sodium naphthalenideTHF-98May lead to a living polymerization, but side reactions are still possible. researchgate.net
Sodium diphenylamide (NaDPA)THF-98May offer better control and higher molecular weights. acs.org

This table is illustrative and based on general knowledge of anionic polymerization of related compounds.

Cationic Polymerization Pathways

Cationic polymerization is another method of chain-growth polymerization where a cationic initiator transfers a charge to a monomer, which then becomes reactive and propagates. wikipedia.org Monomers suitable for cationic polymerization are typically those with electron-donating substituents that can stabilize the resulting cation. wikipedia.org

The isocyanate group is generally not polymerized cationically due to the electron-withdrawing nature of the nitrogen and oxygen atoms, which would destabilize an adjacent carbocation. However, the thiophene ring can undergo cationic polymerization. The polymerization of thiophene and its derivatives can be initiated by strong acids or Lewis acids. dntb.gov.ua

For this compound, cationic polymerization would likely be initiated on the thiophene ring rather than the isocyanate group. The initiation would involve the protonation of the thiophene ring by a strong acid, generating a carbocation that can then attack another monomer molecule. The isocyanatomethyl group would act as a substituent on the polymer backbone. Given the electron-withdrawing nature of the isocyanatomethyl group, it would likely deactivate the thiophene ring towards cationic polymerization compared to unsubstituted thiophene.

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is more reactive towards electrophilic aromatic substitution than benzene (B151609) due to the ability of the sulfur atom to stabilize the intermediate carbocation (arenium ion) through resonance. Substitution typically occurs at the C2 and C5 positions, which are more activated than the C3 and C4 positions.

The directing effect of a substituent on the thiophene ring determines the position of the incoming electrophile. This is dictated by the electronic properties of the substituent—whether it is electron-donating or electron-withdrawing, and whether it exerts its effect through induction or resonance.

The isocyanatomethyl group (-CH₂NCO) is expected to be a deactivating group. The isocyanate moiety is strongly electron-withdrawing due to the electronegativity of the nitrogen and oxygen atoms. While the methylene (B1212753) spacer prevents direct resonance withdrawal from the ring, a significant electron-withdrawing inductive effect (-I effect) will be transmitted to the thiophene ring.

Deactivating groups generally direct incoming electrophiles to the meta position on a benzene ring. organicchemistrytutor.comyoutube.com In the case of a 3-substituted thiophene, this would correspond to the C4 and C5 positions relative to the substituent. However, the inherent reactivity of the thiophene ring favors substitution at the α-positions (C2 and C5). Therefore, for this compound, electrophilic substitution is most likely to occur at the C5 position, which is an α-position and meta to the deactivating influence at C3. Substitution at the C2 position (another α-position but ortho to the deactivating group) would be less favored. Substitution at the C4 position (a β-position and ortho to the deactivating group) would be the least likely.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionRelationship to -CH₂NCOPredicted ReactivityRationale
C2orthoMinor productα-position, but sterically hindered and electronically deactivated by the adjacent substituent.
C4orthoLeast favoredβ-position and electronically deactivated.
C5metaMajor productα-position with the least steric hindrance and less electronic deactivation.

This table is based on established principles of electrophilic aromatic substitution on substituted thiophenes.

Metal-Catalyzed Cross-Coupling Reactions involving the Thiophene Moiety

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Thiophene derivatives are excellent substrates for these reactions, which are widely used in the synthesis of conjugated polymers and other advanced materials. Common examples include Suzuki, Stille, and Kumada couplings.

For this compound, the most reactive sites for cross-coupling reactions are the C-H bonds at the C2 and C5 positions. Direct C-H arylation can be achieved by deprotonating one of these positions with a strong base, followed by coupling with an aryl halide in the presence of a palladium or nickel catalyst. researchgate.net

Studies on 3-substituted thiophenes have shown that metalation with bases like TMPMgCl·LiCl (Knochel-Hauser base) occurs selectively at the less sterically hindered C5 position. researchgate.net The resulting organometallic intermediate can then be used in cross-coupling reactions.

Alternatively, this compound could first be halogenated (e.g., brominated or iodinated) at the C2 or C5 position via electrophilic aromatic substitution. The resulting halothiophene could then serve as a substrate for a variety of cross-coupling reactions. For instance, a Suzuki coupling would involve the reaction of the halothiophene with a boronic acid or ester in the presence of a palladium catalyst and a base.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions of this compound

Reaction NameSubstrate(s)CatalystProduct Type
Direct C-H ArylationThis compound, Aryl halidePd or Ni catalyst, Strong base5-Aryl-3-(isocyanatomethyl)thiophene
Suzuki Coupling5-Bromo-3-(isocyanatomethyl)thiophene, Arylboronic acidPd catalyst, Base5-Aryl-3-(isocyanatomethyl)thiophene
Stille Coupling5-Bromo-3-(isocyanatomethyl)thiophene, OrganostannanePd catalyst5-Aryl-3-(isocyanatomethyl)thiophene
Kumada Coupling5-Bromo-3-(isocyanatomethyl)thiophene, Grignard reagentNi or Pd catalyst5-Alkyl/Aryl-3-(isocyanatomethyl)thiophene

This table provides examples of potential reactions based on the known reactivity of 3-substituted thiophenes. jcu.edu.au

Spectroscopic and Advanced Structural Elucidation of 3 Isocyanatomethyl Thiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of 3-(isocyanatomethyl)thiophene is expected to display distinct signals corresponding to the protons on the thiophene (B33073) ring and the methylene (B1212753) linker. The three aromatic protons on the 3-substituted thiophene ring form a complex splitting pattern, often referred to as an AMX system, due to their distinct chemical environments and coupling interactions.

The proton at the C2 position (H-2) is typically the most deshielded, appearing furthest downfield, followed by the H-5 proton. The H-4 proton, situated between the substituent and the sulfur atom, generally appears at the most upfield position among the ring protons. The methylene protons (-CH₂-) of the isocyanatomethyl group are expected to appear as a singlet, shifted downfield due to the electron-withdrawing effect of the isocyanate group. Minor coupling to the quadrupolar ¹⁴N nucleus may cause some broadening of this peak.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on analysis of similar 3-substituted thiophene compounds.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2~7.35dd (doublet of doublets)J(H2-H5) ≈ 3.0, J(H2-H4) ≈ 1.2
H-5~7.20dd (doublet of doublets)J(H5-H4) ≈ 5.0, J(H5-H2) ≈ 3.0
H-4~7.05dd (doublet of doublets)J(H4-H5) ≈ 5.0, J(H4-H2) ≈ 1.2
-CH₂-~4.50s (singlet)-

The ¹³C NMR spectrum provides a map of the carbon skeleton. For this compound, five distinct signals are anticipated. The carbon atom of the isocyanate group (-N=C=O) has a characteristic chemical shift in the 120-130 ppm range. The four carbons of the thiophene ring will have shifts influenced by the substituent and the sulfur heteroatom. The C3 carbon, bearing the substituent, and the C2 carbon often show the largest shifts. The methylene carbon linker will appear in the aliphatic region, typically around 40-50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of 3-methylthiophene (B123197) and related structures. chemicalbook.comacs.org

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3~140
C-2~128
C-5~126
-N=C=O~124
C-4~122
-CH₂-~45

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's covalent structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show cross-peaks connecting H-4 with H-5, H-2 with H-5, and H-2 with H-4, confirming their adjacency on the thiophene ring. The methylene protons would show no correlations, confirming their isolation from the ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. The HSQC spectrum would show cross-peaks between H-2 and C-2, H-4 and C-4, H-5 and C-5, and the methylene protons with the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different parts of the molecule. Key expected correlations include the methylene protons showing cross-peaks to the thiophene carbons C-2, C-3, and C-4, as well as to the isocyanate carbon (-N=C=O). The ring protons would also show correlations to neighboring carbons, confirming the substitution pattern.

Table 3: Expected Key 2D NMR Correlations for this compound

ExperimentCorrelating NucleiStructural Information Confirmed
COSYH-4 ↔ H-5; H-2 ↔ H-5Connectivity of thiophene ring protons
HSQCH-2 ↔ C-2; H-4 ↔ C-4; H-5 ↔ C-5; -CH₂- (¹H) ↔ -CH₂- (¹³C)Direct C-H attachments
HMBC-CH₂- (¹H) ↔ C-2, C-3, C-4Attachment of methyl group to C-3 of the thiophene ring
-CH₂- (¹H) ↔ -N=C=OConnectivity of the methylene and isocyanate groups

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including IR and Raman, are powerful for identifying functional groups due to their characteristic vibrational frequencies.

The isocyanate group (-N=C=O) provides a highly distinctive and easily identifiable signal in vibrational spectra.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the intense and sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group. This band appears in a relatively uncongested region of the spectrum, typically between 2280 and 2250 cm⁻¹ . Its high intensity is due to the large change in dipole moment during the vibration.

Raman Spectroscopy: In contrast to IR, the symmetric stretching vibration of the isocyanate group is strong in the Raman spectrum, appearing around 1450-1400 cm⁻¹ . The asymmetric stretch, while strong in the IR, is typically weak in the Raman spectrum.

The presence of the strong absorption band near 2270 cm⁻¹ in the IR spectrum is definitive proof of the isocyanate functionality.

The vibrations of the thiophene ring are also observable and are influenced by the 3-(isocyanatomethyl) substituent.

C-H Stretching: Aromatic C-H stretching vibrations for the thiophene ring are expected to appear as weak to medium bands above 3000 cm⁻¹, typically in the 3120-3050 cm⁻¹ region.

Ring Stretching: The stretching vibrations of the C=C and C-C bonds within the thiophene ring result in a series of bands in the fingerprint region, generally between 1600 and 1350 cm⁻¹ . For 3-substituted thiophenes, characteristic bands are often observed near 1530, 1450, and 1360 cm⁻¹. globalresearchonline.net

C-H Bending: In-plane C-H bending vibrations occur in the 1250-1000 cm⁻¹ range. More diagnostically useful are the C-H out-of-plane bending vibrations, which are strongly influenced by the substitution pattern and appear in the 900-700 cm⁻¹ region.

C-S Stretching: Vibrations involving the C-S bond of the thiophene ring are typically found in the 850-600 cm⁻¹ range and can be weak. jchps.com

The isocyanatomethyl substituent influences these vibrations through both electronic and mass effects, causing slight shifts in band positions and changes in intensity compared to unsubstituted thiophene.

Table 4: Principal IR and Raman Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Thiophene C-H Stretch3120 - 3050MediumMedium
Isocyanate (-N=C=O) Asymmetric Stretch2280 - 2250Very Strong, SharpWeak
Thiophene Ring Stretches1600 - 1350Medium to StrongMedium to Strong
Isocyanate (-N=C=O) Symmetric Stretch1450 - 1400WeakStrong
-CH₂- Scissoring~1460MediumMedium
Thiophene C-H Out-of-Plane Bending900 - 700StrongWeak

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound. It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns upon ionization.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or five decimal places. This precision allows for the determination of the elemental formula of the molecular ion, as each unique combination of atoms has a distinct exact mass. While specific HRMS data for this compound is not extensively published, the expected analysis would proceed by comparing the experimentally measured exact mass with the theoretical mass calculated from its chemical formula, C₆H₅NOS.

The theoretical monoisotopic mass of this compound is 139.0092 Da. An HRMS measurement yielding a value within a narrow tolerance (typically < 5 ppm) of this theoretical mass would serve as strong evidence to confirm the elemental composition of the parent compound.

Upon ionization, typically through electron impact (EI), the molecular ion of this compound is expected to undergo characteristic fragmentation. The resulting fragmentation pattern provides a structural fingerprint of the molecule. Based on the known fragmentation of thiophene derivatives and compounds with benzylic isocyanate groups, a plausible fragmentation pathway can be proposed. The primary fragmentation events would likely involve the cleavage of the bond between the methylene group and the thiophene ring, as well as fragmentation of the isocyanate moiety and the thiophene ring itself.

Key expected fragments would include the stable thienylmethyl cation and subsequent ring fragmentation products. The analysis of these fragments helps to piece together the molecular structure.

Table 1: Plausible Mass Spectrometry Fragmentation Data for this compound

m/z (Da)Proposed Fragment IonProposed StructureNotes
139[C₆H₅NOS]⁺Thiophene-CH₂-NCOMolecular Ion (M⁺)
97[C₅H₅S]⁺Thiophene-CH₂⁺Loss of isocyanate radical (·NCO), likely forming a stable thienyl-tropylium analogue. This is often a base peak.
71[C₄H₃S]⁺Thienyl cationFragmentation of the thiophene ring side chain.
45[CHS]⁺Thioformyl cationCommon fragment from the breakdown of the thiophene ring.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's physical and chemical properties.

Due to the high reactivity of the isocyanate group, which can make growing stable single crystals of the parent compound challenging, crystallographic studies are more commonly performed on stable, crystalline derivatives. The isocyanate group of this compound readily reacts with nucleophiles such as amines or alcohols to form urea (B33335) or carbamate (B1207046) derivatives, respectively. These derivatives are often more stable and amenable to crystallization.

While a specific crystal structure for a derivative of this compound is not prominently available in published literature, the analysis of a related urea derivative can serve as an illustrative example of the data obtained from such an experiment. For instance, the crystal structure of N,N′-diphenyl-N,N′-diethylurea provides insight into the typical structural parameters determined by X-ray diffraction. researchgate.net Such an analysis would reveal the geometry around the urea core, the conformation of the thiophene ring relative to the rest of the molecule, and the hydrogen bonding networks that dictate the crystal packing.

Table 2: Illustrative Example of Single-Crystal X-ray Diffraction Data for a Urea Derivative (N,N′-diphenyl-N,N′-diethylurea)

ParameterValue
Chemical FormulaC₁₇H₂₀N₂O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.42(1)
b (Å)16.86(2)
c (Å)10.66(1)
β (°)125.27(5)
Volume (ų)1527.5
Z (molecules per unit cell)4
Key Bond Length (C=O) (Å)~1.25
Key Bond Length (Amide C-N) (Å)~1.37

Data presented is for N,N′-diphenyl-N,N′-diethylurea as a representative example of a urea derivative. researchgate.net

Computational Chemistry and Theoretical Studies on 3 Isocyanatomethyl Thiophene

Quantum Chemical Calculations of Electronic Structure

To understand the intrinsic properties of 3-(isocyanatomethyl)thiophene, researchers would typically begin with quantum chemical calculations to determine its electronic structure.

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure of molecules. A DFT study on this compound would involve calculating the energies and shapes of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. For a thiophene (B33073) derivative, the calculations would likely show the HOMO localized over the electron-rich thiophene ring and the LUMO associated with the isocyanate group, indicating the probable sites for electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical DFT-Calculated Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV) Description
LUMO+1 -0.5 Antibonding orbital
LUMO -1.8 Primarily located on the -NCO group
HOMO -6.5 Primarily located on the thiophene ring
HOMO-1 -7.2 Deeper-lying orbital on the thiophene ring

Note: This table is illustrative and not based on published data.

The molecular electrostatic potential (MEP) surface is another key output of quantum chemical calculations. It maps the electrostatic potential onto the electron density surface of the molecule, providing a visual guide to its charge distribution. For this compound, one would expect to see a region of negative potential (typically colored red) around the oxygen and nitrogen atoms of the isocyanate group, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the methylene (B1212753) linker (-CH2-) between the thiophene ring and the isocyanate group allows for different spatial arrangements, or conformations. A thorough conformational analysis would identify the most stable conformers and the energy barriers between them. Molecular dynamics (MD) simulations could then be employed to study the dynamic behavior of the molecule over time at different temperatures, providing insights into its flexibility and how it might interact with other molecules or surfaces.

Prediction of Spectroscopic Properties through Theoretical Methods

Computational methods are routinely used to predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, theoretical calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. For instance, the IR spectrum prediction would highlight a strong characteristic peak for the isocyanate stretching vibration, while NMR chemical shift predictions would help in the structural elucidation of the compound.

Reaction Mechanism Studies and Transition State Analysis

The high reactivity of the isocyanate group makes this compound an interesting subject for reaction mechanism studies. Theoretical calculations can be used to model its reactions with various nucleophiles (e.g., alcohols, amines). By calculating the energies of reactants, products, and transition states, a detailed reaction pathway can be mapped out. This analysis would provide crucial information on reaction kinetics and thermodynamics, helping to predict the most favorable reaction products.

Structure-Reactivity Relationship Prediction

By systematically modifying the structure of this compound (e.g., by adding substituents to the thiophene ring) and calculating the resulting changes in electronic properties and reactivity descriptors, a structure-reactivity relationship (SRR) could be established. This would allow for the rational design of new thiophene derivatives with tailored reactivity for specific applications.

Applications of 3 Isocyanatomethyl Thiophene in Advanced Materials and Polymer Science

Role as a Monomer in Polymer Synthesis

The isocyanate group (-NCO) of 3-(isocyanatomethyl)thiophene is highly reactive toward nucleophiles such as alcohols and amines, making it an ideal monomer for step-growth polymerization. This reactivity allows for the systematic incorporation of the thiophene (B33073) moiety into the main chain of polymers like polyurethanes and polyureas, influencing their final properties.

Polyurethanes are traditionally synthesized through the polyaddition reaction between a diisocyanate and a polyol. By utilizing this compound as a comonomer, novel polyurethanes with pendant thiophene groups can be developed. The reaction involves the addition of the hydroxyl groups of the polyol to the isocyanate functionality, forming urethane (B1682113) linkages.

The incorporation of the thiophene ring into the polyurethane structure is expected to introduce several key properties:

Enhanced Thermal Stability: The aromatic and thermally stable nature of the thiophene ring can increase the decomposition temperature of the resulting polyurethane.

Modified Optoelectronic Properties: Thiophene is a well-known component in conductive polymers and organic electronics. rsc.orgrsc.org Its presence can impart fluorescence, conductivity (upon doping), and other desirable photophysical characteristics to the insulating polyurethane matrix. nus.edu.sg

Tunable Mechanical Properties: The rigid thiophene group can influence the morphology of the hard and soft segments within the polyurethane, allowing for the tuning of mechanical properties such as tensile strength and elasticity.

A hypothetical synthesis scheme for a thiophene-containing polyurethane is presented below, where this compound is reacted with a diol.

Reactants Polymer Type Key Linkage Potential Properties
This compound, DiolPolyurethaneUrethaneEnhanced thermal stability, Optical activity, Modified mechanical strength
This compound, DiaminePolyureaUrea (B33335)High thermal resistance, Improved tensile strength, Chemical resistance

This interactive table summarizes the polymer synthesis pathways involving this compound.

Similar to polyurethanes, polyureas are synthesized via the reaction of an isocyanate component with a diamine. The reaction is typically very rapid and results in polymers with urea linkages. Introducing this compound into a polyurea formulation can lead to materials with significantly enhanced characteristics. Polyureas are known for their exceptional mechanical toughness, chemical resistance, and thermal stability, properties which can be further augmented by the thiophene moiety. mdpi.com

The integration of thiophene can lead to:

Increased Mechanical Strength : Strong intermolecular hydrogen bonding in polyureas, combined with the rigidity of the thiophene group, can result in materials with very high tensile strength and durability. mdpi.com

Functional Properties : The thiophene unit can serve as a site for further chemical modification or as an active component in applications like sensors or corrosion-resistant coatings. researchgate.net

The versatility of this compound extends to its use in creating a variety of copolymer structures. It can be incorporated into polymer chains to form random, alternating, or block copolymers, each architecture offering a unique combination of properties.

A key strategy involves using a precursor, 3-thiophenemethanol, which can be reacted with an isocyanate like trichloroacetyl isocyanate to form a carbamate (B1207046). researchgate.net This resulting molecule can then act as an initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This method allows for the synthesis of a well-defined polymer chain (e.g., poly(methyl methacrylate)) capped with a thiophene group. researchgate.net This thiophene-capped macromonomer can subsequently be used to synthesize block copolymers, for instance, by electropolymerization with another monomer like pyrrole. researchgate.net This "grafting from" approach enables the creation of complex architectures where a conducting polymer block is covalently linked to a conventional thermoplastic block, combining processability with electronic activity. researchgate.net

Copolymer Architecture Synthetic Strategy Resulting Polymer Potential Application
Block CopolymerATRP using a thiophene-based initiator, followed by copolymerizationThiophene-capped polymer (e.g., TPMMA-b-PPy)Electroactive films, sensors, organic electronics
Random CopolymerStep-growth polymerization with mixed diols/diaminesPoly(urethane-co-thiophene) or Poly(urea-co-thiophene)Materials with tunable optical and mechanical properties

This interactive table outlines strategies for incorporating this compound into copolymers.

Functionalization of Polymeric Surfaces and Materials

Beyond its role as a monomer, this compound is an excellent agent for the post-polymerization modification of materials. Its isocyanate group provides a reactive handle to covalently bond the thiophene moiety onto polymer surfaces or backbones that possess reactive hydrogen atoms, such as hydroxyl, amine, or thiol groups.

Surface grafting is a powerful technique to alter the surface properties of a material without changing its bulk characteristics. frontiersin.org The "grafting to" method is particularly suitable for this compound. In this approach, the isocyanate group reacts directly with functional groups present on the surface of a polymer substrate. frontiersin.org

For example, a polymer film with surface hydroxyl groups (e.g., cellulose (B213188) or a hydrolyzed polyester) can be immersed in a solution of this compound. The isocyanate reacts to form stable urethane bonds, resulting in a surface densely functionalized with thiophene groups. researchgate.net This method is versatile and can be applied to various material forms, including films, fibers, and powders.

Common grafting techniques include:

"Grafting To" : Pre-synthesized polymer chains (in this case, the single molecule this compound) are attached to a substrate. frontiersin.org This is highly efficient for creating dense surface layers.

"Grafting From" : Polymerization is initiated from sites on the surface of the substrate. While not directly using the isocyanate for polymerization, a thiophene-containing initiator could be first grafted to the surface. frontiersin.org

The primary motivation for grafting thiophene moieties onto a material's surface is to impart specific, high-value functionalities. The properties of the modified material are directly related to the intrinsic characteristics of the thiophene ring. researchgate.net

Key properties introduced by thiophene functionalization include:

Precursor for Advanced Organic Electronic Materials

While the direct polymerization of this compound into a conductive polymer is challenging due to the high reactivity of the isocyanate group, it serves as an important precursor in the synthesis of functional monomers that can be incorporated into conductive polymer backbones. This approach allows for the introduction of specific functionalities that can tune the electronic and physical properties of the resulting materials.

Synthesis of Conductive Polymers with Thiophene Units

The isocyanate group of this compound is highly reactive towards nucleophiles such as alcohols and amines, forming stable urethane and urea linkages, respectively. This reactivity can be harnessed to synthesize novel thiophene-containing monomers. For instance, by reacting this compound with a hydroxyl- or amine-functionalized molecule, a new monomer is created that bears a thiophene unit. This monomer can then be polymerized, often with other comonomers, to create a conductive polymer.

An analogous approach has been successfully demonstrated with the synthesis of statistical copolymers like poly[(2-(3-thienyl)ethanol n-butoxycarbonylmethylurethane)-co-3-hexylthiophene] (PURET-co-P3HT). In this case, a urethane-containing thiophene monomer was copolymerized with 3-hexylthiophene (B156222) using chemical dehydrogenation with anhydrous FeCl3. scispace.com The resulting copolymers were soluble in common organic solvents and could be easily processed into thin films for electronic devices. scispace.com By analogy, a similar synthetic strategy could be employed using monomers derived from this compound.

Table 1: Properties of Thiophene-Containing Copolymers

Copolymer Composition (Monomer 1:Monomer 2) Molecular Weight (Mw) ( g/mol ) Optical Bandgap (eV) Highest Occupied Molecular Orbital (HOMO) (eV) Lowest Unoccupied Molecular Orbital (LUMO) (eV)
PURET-co-P3HT (1:1) 15,400 1.98 -5.10 -3.12
PURET-co-P3HT (1:2) 18,200 1.95 -5.08 -3.13
PURET-co-P3HT (1:3) 21,500 1.93 -5.06 -3.13

Data derived from studies on analogous thiophene-urethane copolymers. scispace.com

Copolymer Composition (Monomer 1:Monomer 2)Molecular Weight (Mw) (g/mol)Optical Bandgap (eV)HOMO (eV)LUMO (eV)
PURET-co-P3HT (1:1)15,4001.98-5.10-3.12
PURET-co-P3HT (1:2)18,2001.95-5.08-3.13
PURET-co-P3HT (1:3)21,5001.93-5.06-3.13

Integration into Conjugated Polymer Architectures

The integration of thiophene units into conjugated polymer architectures is crucial for tuning their optoelectronic properties. The ability to form copolymers with varying ratios of functionalized thiophene monomers allows for precise control over the material's bandgap, and HOMO and LUMO energy levels. This, in turn, affects their performance in devices such as organic photovoltaic cells and organic thin-film transistors. scispace.com

The introduction of urethane or urea linkages via this compound can also impact the polymer's morphology and solubility, which are critical factors for device fabrication and performance. For example, the urethane groups can introduce hydrogen bonding, which may influence the polymer chain packing and the resulting thin-film morphology.

Cross-linking Agent in Polymer Networks

The high reactivity of the isocyanate group makes this compound an excellent candidate for use as a cross-linking agent in the formation of stable and robust polymer networks. Cross-linking is a process that involves the formation of covalent bonds between polymer chains, leading to a three-dimensional network structure with improved mechanical, thermal, and chemical resistance.

This compound can be used to cross-link polymers that contain active hydrogen atoms, such as hydroxyl (-OH) or amine (-NH2) groups. The reaction between the isocyanate group and these functional groups results in the formation of urethane or urea cross-links. A similar principle has been demonstrated in the cross-linking of polypropylene (B1209903) using 2-thiophenemethyl amine, a structurally related compound. mdpi.com

Table 2: Potential Applications of this compound as a Cross-linking Agent

Polymer Matrix Functional Groups for Cross-linking Potential Application of Cross-linked Network Key Properties Improved by Cross-linking
Hydroxyl-terminated polybutadiene (B167195) (HTPB) Hydroxyl (-OH) Solid rocket propellants, elastomers Mechanical strength, thermal stability
Poly(ethylene glycol) (PEG) Hydroxyl (-OH) Hydrogels for biomedical applications Swelling behavior, mechanical integrity
Epoxy resins Amine (-NH2) hardeners High-performance adhesives and composites Adhesion, chemical resistance, thermal stability
Polymer MatrixFunctional Groups for Cross-linkingPotential Application of Cross-linked NetworkKey Properties Improved by Cross-linking
Hydroxyl-terminated polybutadiene (HTPB)Hydroxyl (-OH)Solid rocket propellants, elastomersMechanical strength, thermal stability
Poly(ethylene glycol) (PEG)Hydroxyl (-OH)Hydrogels for biomedical applicationsSwelling behavior, mechanical integrity
Epoxy resinsAmine (-NH2) hardenersHigh-performance adhesives and compositesAdhesion, chemical resistance, thermal stability
Functionalized polyacrylatesHydroxyl (-OH) or Amine (-NH2)Coatings and sealantsHardness, scratch resistance, solvent resistance

Derivatives and Analogues of 3 Isocyanatomethyl Thiophene: Synthesis and Research Directions

Structural Modifications of the Thiophene (B33073) Ring System

Common synthetic routes to substituted thiophenes, which can then be converted to their isocyanatomethyl derivatives, include well-established methods like the Paal-Knorr synthesis, the Gewald reaction, and the Fiesselmann thiophene synthesis. These methods allow for the preparation of thiophenes with a wide range of substituents, including alkyl, aryl, halogen, and nitro groups. For instance, the Fiesselmann synthesis can be employed to create aryl-substituted thieno[3,2-b]thiophene derivatives, which can serve as precursors to more complex isocyanates nih.gov.

The electronic nature of the substituents plays a crucial role. Electron-donating groups, such as alkyl or alkoxy groups, can increase the electron density of the thiophene ring, which may enhance the reactivity of the isocyanate group towards nucleophiles. Conversely, electron-withdrawing groups, like nitro or cyano groups, can decrease the electron density, potentially modulating the isocyanate's reactivity in a different manner.

Recent research has also focused on the regioselective functionalization of thiophenes. By employing directing groups, it is possible to achieve C-H activation at specific positions on the thiophene ring, allowing for the introduction of substituents with high precision rsc.org. This level of control is essential for designing molecules with tailored properties.

Table 1: Examples of Substituted Thiophene Precursors for Isocyanate Synthesis

Thiophene PrecursorPotential Effect of Substituent
2,5-Dimethyl-3-acetylthiopheneIncreased electron density, potential for further functionalization at the acetyl group.
3-Bromo-5-methylthiopheneHalogen provides a handle for cross-coupling reactions to introduce diverse groups.
3-Amino-2-nitrothiophenesAmino and nitro groups offer sites for further chemical transformations and influence electronic properties.
Aryl-substituted thieno[3,2-b]thiophenesExtended π-conjugation, potential for applications in organic electronics.

Varying the Isocyanate Linker Length or Position

The length and position of the isocyanate-bearing linker arm are critical determinants of the molecule's geometry, flexibility, and reactivity. While 3-(isocyanatomethyl)thiophene features a single methylene (B1212753) linker, extending this chain or moving its attachment point on the thiophene ring can lead to analogues with distinct properties.

Linker Length Variation:

Homologues of this compound, such as 3-(2-isocyanatoethyl)thiophene and 3-(3-isocyanatopropyl)thiophene, can be synthesized to investigate the effect of a longer, more flexible linker. The synthesis of such compounds would typically start from the corresponding alcohol or amine, which is then converted to the isocyanate. For example, 2-(thien-2-yl)ethanol can be a precursor for 2-(2-isocyanatoethyl)thiophene. The increased conformational freedom of a longer linker can be advantageous in polymer synthesis, allowing for better alignment of monomer units.

The influence of linker length has been studied in the context of conjugated microporous polymers based on thiophenes, where shorter linkers can lead to higher photocatalytic activity due to larger specific surface area and smaller interface charge transfer resistance nih.gov.

Positional Isomerism:

The synthesis of positional isomers, such as 2-(isocyanatomethyl)thiophene, allows for the exploration of how the point of attachment on the thiophene ring affects the molecule's properties. The electronic environment at the 2-position of the thiophene ring is different from the 3-position, which can influence the reactivity of the isocyanate group. The synthesis of these isomers can be achieved by starting with the appropriately substituted thiophene precursor, for instance, 2-(chloromethyl)thiophene or 2-thiophenemethanol.

Studies on positional isomers of other thiophene-based chromophores have shown that the substitution pattern significantly impacts their optical and electronic properties, such as absorption and fluorescence emission researchgate.net.

Table 2: Comparison of Potential Isocyanatoalkylthiophene Analogues

CompoundLinker Length/PositionPotential Impact on Properties
2-(Isocyanatomethyl)thiopheneIsocyanate at C2-positionAltered electronic communication and reactivity compared to the 3-isomer.
3-(2-Isocyanatoethyl)thiopheneEthyl linker at C3-positionIncreased flexibility, potential for different packing in solid state.
2-(2-Isocyanatoethyl)thiopheneEthyl linker at C2-positionCombination of altered position and increased flexibility.

Introduction of Additional Functional Groups for Multifunctional Materials

The incorporation of additional functional groups onto the this compound scaffold can lead to the development of multifunctional materials with tailored properties for specific applications. These functional groups can impart new characteristics such as fluorescence, bio-conjugation capabilities, or altered solubility.

Fluorescent Thiophene Isocyanates:

By introducing a fluorophore onto the thiophene ring, it is possible to create fluorescent isocyanates. These molecules could be used as fluorescent labels or as monomers for the synthesis of fluorescent polymers. For example, a donor-π-acceptor type structure could be designed by incorporating an electron-donating group on one side of the thiophene ring and an electron-accepting group on the other, with the isocyanatomethyl group attached. The synthesis of such compounds often involves multi-step reaction sequences, including cross-coupling reactions to build the chromophore. Research has shown that thiophene-based materials can exhibit strong fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) nih.govorganic-chemistry.org.

Bio-conjugatable Thiophene Isocyanates:

For applications in biotechnology and medicine, thiophene isocyanates can be functionalized with groups that allow for conjugation to biomolecules. For example, the introduction of a carboxylic acid, an amine, or a thiol group would provide a handle for coupling to proteins, peptides, or nucleic acids. The synthesis of these derivatives would require protecting group strategies to avoid unwanted reactions with the isocyanate functionality. Post-polymerization modification of polythiophenes has been demonstrated to successfully introduce such functional groups rsc.org.

Table 3: Examples of Potential Multifunctional Thiophene Isocyanates

Additional Functional GroupPotential ApplicationSynthetic Challenge
Cyano or Nitro GroupModulating electronic properties, precursor for other functional groups.Compatibility with isocyanate synthesis.
Fluorescent Dye MoietyFluorescent labeling, sensing, OLEDs.Multi-step synthesis, maintaining fluorescence.
Carboxylic Acid or AmineBioconjugation, improving water solubility.Use of protecting groups.
Alkoxy GroupsTuning solubility and electronic properties.Introduction onto the thiophene ring.

Synthesis and Exploration of Dimeric or Polymeric Thiophene Isocyanates

The creation of dimeric and polymeric structures based on this compound is a promising avenue for developing new materials with enhanced electronic and mechanical properties.

Dimeric Thiophene Isocyanates:

Dimeric structures can be synthesized by coupling two thiophene isocyanate units together. This can be achieved through various coupling reactions, such as Yamamoto or Suzuki coupling of a dihalo-bithiophene precursor, followed by the introduction of the isocyanatomethyl groups. The resulting diisocyanates can act as cross-linkers in polymer synthesis or as building blocks for more complex architectures. The electronic communication between the two thiophene rings in a dimer can lead to interesting photophysical properties. For instance, thienoacene dimers based on the thieno[3,2-b]thiophene moiety have been synthesized and shown to have good hole-transporting properties rsc.org.

Polymeric Thiophene Isocyanates:

The polymerization of thiophene-based monomers is a well-established field, with methods including oxidative polymerization and various cross-coupling polycondensations. A key challenge in synthesizing polymeric thiophene isocyanates is the high reactivity of the isocyanate group, which can interfere with the polymerization process.

One strategy to overcome this is to use a "post-polymerization functionalization" approach. In this method, a polymer with a precursor functional group, such as a bromoalkyl side chain, is first synthesized. The isocyanate group is then introduced in a subsequent step. This approach has been successfully used to add other functionalities like carboxylic acids and amines to polythiophenes rsc.org.

Another approach involves the use of "blocked isocyanates". The isocyanate group is temporarily protected with a blocking agent, rendering it inert during polymerization. After polymerization, the blocking group can be removed, typically by heating, to regenerate the reactive isocyanate functionality usm.edu.

The resulting polymers, with their reactive isocyanate side chains, could be used for a variety of applications, including the development of functional surfaces and materials through "click" reactions with thiols rsc.org.

Table 4: Synthetic Strategies for Dimeric and Polymeric Thiophene Isocyanates

StructureSynthetic ApproachKey ConsiderationsPotential Applications
DimericCoupling of functionalized thiophene monomers.Choice of coupling reaction, purification of the dimer.Cross-linkers, building blocks for larger molecules.
PolymericPost-polymerization functionalization of a pre-formed polythiophene.Efficiency of the functionalization reaction, polymer solubility.Functional coatings, sensors, electronic materials.
PolymericPolymerization of a blocked isocyanate-functionalized thiophene monomer.Choice of blocking group, deblocking conditions.Controlled synthesis of reactive polymers.

An exploration of the chemical compound this compound reveals significant potential for future research and innovation. This article delves into prospective advancements, focusing on sustainable synthesis, novel reactivity, smart materials, advanced characterization, and computational design, all centered around this versatile thiophene derivative.

Future Research Trajectories and Innovations

The unique combination of a reactive isocyanate group and a conductive thiophene (B33073) moiety in 3-(isocyanatomethyl)thiophene opens up a wide array of possibilities for creating advanced materials and chemical processes. Future research is poised to capitalize on this structure, pushing the boundaries of materials science and synthetic chemistry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-(isocyanatomethyl)thiophene, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves nucleophilic substitution of a bromomethyl precursor (e.g., 3-(bromomethyl)thiophene) with isocyanate-forming reagents. For example, reacting 3-(bromomethyl)thiophene with silver isocyanate (AgNCO) in anhydrous tetrahydrofuran (THF) under nitrogen at 60°C for 12 hours can yield the target compound. Solvent polarity, temperature, and exclusion of moisture are critical to avoid side reactions (e.g., hydrolysis of the isocyanate group) .
  • Key Characterization : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using 1^1H/13^13C NMR and FT-IR (isocyanate N=C=O stretch at ~2270 cm1^{-1}) .

Q. What spectroscopic and computational techniques are optimal for characterizing this compound?

  • Spectroscopy :

  • NMR : 1^1H NMR reveals thiophene ring protons (δ 6.8–7.2 ppm) and methylene protons adjacent to the isocyanate group (δ 3.8–4.2 ppm). 13^13C NMR identifies the isocyanate carbon at ~120–125 ppm .
  • FT-IR : Sharp peak at ~2270 cm1^{-1} confirms the isocyanate group .
    • Computational : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties, such as HOMO-LUMO gaps, and validate experimental spectra .

Advanced Research Questions

Q. How does the isocyanatomethyl substituent affect copolymerization kinetics with other thiophene monomers?

  • Kinetic Analysis : Use catalyst-transfer copolymerization (e.g., Kumada coupling) with 3-hexylthiophene. Reactivity ratios (r1r_1, r2r_2) determined via the Fineman-Ross method reveal whether the isocyanatomethyl group enhances or hinders chain propagation. Structural similarity to 3-hexylthiophene may lead to near-random copolymerization, as seen in 3-dodecylthiophene systems .
  • Advanced Characterization : Gel permeation chromatography (GPC) and 1^1H NMR assess copolymer composition and sequence distribution .

Q. What computational strategies predict the electronic and steric effects of the isocyanatomethyl group on thiophene-based polymers?

  • DFT Modeling : Optimize geometries at the B3LYP/6-311++G** level to calculate frontier molecular orbitals and charge distribution. Compare with experimental UV-Vis and cyclic voltammetry data to correlate bandgap tuning with substituent effects .
  • Molecular Dynamics (MD) : Simulate polymer chain packing to evaluate how the isocyanate group influences crystallinity and charge mobility in organic semiconductors .

Q. How can competing reactions during nucleophilic additions to the isocyanate group be mitigated in derivative synthesis?

  • Optimization Strategies :

  • Use anhydrous solvents (e.g., DMF, THF) and inert atmospheres to prevent hydrolysis.
  • Employ catalysts like dibutyltin dilaurate for controlled reaction with amines or alcohols to form urea or urethane derivatives.
  • Monitor reaction progress via in situ IR to detect N=C=O consumption .

Q. What crystallographic techniques resolve structural ambiguities in this compound derivatives?

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation from dichloromethane/hexane. Analyze bond lengths (C-N=C=O) and angles to assess conjugation effects. Compare with DFT-optimized structures for validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.